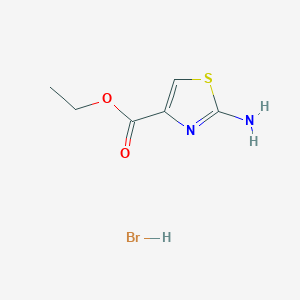

Ethyl 2-aminothiazole-4-carboxylate hydrobromide

Übersicht

Beschreibung

Ethyl 2-aminothiazole-4-carboxylate hydrobromide is a thiazole derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound features an amino group at position 2, an ethyl ester group at position 4, and a hydrobromide counterion, which enhances its solubility and stability in polar solvents . Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a versatile intermediate in pharmaceutical synthesis, enabling modifications to optimize drug-like properties such as bioavailability and target specificity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-aminothiazole-4-carboxylate can be synthesized by reacting ethyl bromopyruvate with thiourea. The reaction typically yields off-white precipitates of Ethyl 2-aminothiazole-4-carboxylate . The hydrobromide salt form is obtained by treating the compound with hydrobromic acid.

Industrial Production Methods: Industrial production methods for Ethyl 2-aminothiazole-4-carboxylate hydrobromide involve similar synthetic routes but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-aminothiazole-4-carboxylate hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino group in the thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce various N-substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-aminothiazole-4-carboxylate hydrobromide is a crucial scaffold in drug discovery due to its broad spectrum of biological activities:

- Antibacterial Activity: The compound exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. It inhibits the enzyme UDP-N-acetylmuramate/L-alanine ligase, disrupting bacterial cell wall synthesis .

- Antifungal Activity: Studies have shown effectiveness against fungi such as Candida albicans, indicating potential use in antifungal therapies.

- Antitumor Properties: Research indicates that derivatives of this compound demonstrate antiproliferative effects against cancer cell lines (e.g., A549, HeLa). Some derivatives have shown high selectivity and low toxicity towards normal cells while effectively inhibiting tumor growth in vivo .

Biological Studies

The compound serves as a valuable tool in biological research for studying protein-ligand interactions and molecular docking. Its ability to interact with various biological targets makes it suitable for exploring new therapeutic pathways .

Pharmaceutical Development

This compound is employed in the development of novel pharmaceuticals. Its derivatives are being investigated for their potential as anti-HIV agents, anti-inflammatory drugs, and analgesics . The compound's structural versatility allows for modifications that enhance its pharmacological profiles.

Case Study 1: Anticancer Activity

A study evaluated ethyl 2-substituted-aminothiazole-4-carboxylate derivatives against a panel of 60 human tumor cell lines. One derivative demonstrated remarkable activity against pancreatic cancer cells while exhibiting minimal toxicity to normal cells, showcasing its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research assessing the antimicrobial properties of ethyl 2-aminothiazole derivatives revealed significant inhibition of M. tuberculosis at low concentrations. This finding positions the compound as a promising candidate for developing new anti-tubercular agents .

Wirkmechanismus

The mechanism of action of Ethyl 2-aminothiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an antagonist against the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis . This interaction disrupts the enzyme’s function, leading to antibacterial effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The biological and chemical profiles of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of ethyl 2-aminothiazole-4-carboxylate hydrobromide with structurally related compounds:

Table 1: Structural and Functional Comparisons

| Compound Name | Key Structural Features | Unique Properties/Applications | Reference |

|---|---|---|---|

| This compound | Amino group at C2; hydrobromide salt | Enhanced solubility; antimicrobial lead | |

| Ethyl 2-(methylamino)thiazole-4-carboxylate hydrobromide | Methylamino group at C2 | Altered microbial target interactions | |

| Ethyl 2-oxothiazolidine-4-carboxylate | Ketone group at C2 (instead of amino) | Distinct reactivity in ring-opening reactions | |

| Ethyl 2-(4-methylphenylamino)thiazole-4-carboxylate | 4-Methylphenylamino substituent at C2 | Improved pharmacokinetics; anticancer potential | |

| Ethyl 2-amino-5-bromothiazole-4-carboxylate | Bromine atom at C5 | Increased electrophilicity; antiviral activity |

Antimicrobial Activity

- This compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The amino group facilitates hydrogen bonding with bacterial enzymes, disrupting cell wall synthesis .

- Ethyl 2-(methylamino)thiazole-4-carboxylate hydrobromide shows reduced potency compared to the amino analogue, likely due to steric hindrance from the methyl group limiting target binding .

- Ethyl 2-amino-5-bromothiazole-4-carboxylate demonstrates enhanced activity against drug-resistant strains, attributed to the electron-withdrawing bromine atom increasing compound stability in biological environments .

Anticancer Potential

- Derivatives with bulky substituents (e.g., ethyl 2-(4-methylphenylamino)thiazole-4-carboxylate) exhibit stronger inhibition of cancer cell proliferation. The 4-methylphenyl group enhances lipophilicity, promoting membrane penetration and interaction with intracellular targets like topoisomerases .

Physicochemical Properties

Table 2: Solubility and Stability Data

| Compound Name | Solubility in Water (mg/mL) | Stability (pH 7.4, 25°C) | LogP | |

|---|---|---|---|---|

| This compound | 12.5 (high due to HBr salt) | >24 hours | 1.2 | |

| Ethyl 2-oxothiazolidine-4-carboxylate | 3.8 | <12 hours (hydrolysis) | 0.8 | |

| Ethyl 2-amino-5-bromothiazole-4-carboxylate | 5.2 | >48 hours | 1.8 |

- The hydrobromide salt form significantly improves aqueous solubility compared to neutral analogues, making it preferable for intravenous formulations .

- Bromine substitution at C5 increases lipophilicity (higher LogP), enhancing blood-brain barrier penetration for neurological applications .

Biologische Aktivität

Ethyl 2-aminothiazole-4-carboxylate hydrobromide is a compound with significant biological activity, primarily due to its structural characteristics as a derivative of 2-aminothiazole. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of this compound

- Chemical Formula : C₆H₉BrN₂O₂S

- Molecular Weight : 227.12 g/mol

- CAS Number : 127942-30-7

This compound is noted for its diverse therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties. Its biological activity is attributed to its ability to interact with various biological targets, particularly enzymes involved in critical metabolic pathways.

Target Enzymes

This compound primarily targets the enzyme UDP-N-acetylmuramate/L-alanine ligase , which plays a crucial role in bacterial cell wall synthesis. By inhibiting this enzyme, the compound disrupts the formation of peptidoglycan, a vital component of bacterial cell walls.

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase leads to:

- Disruption of bacterial cell wall integrity.

- Increased susceptibility of bacteria to osmotic pressure.

- Enhanced effectiveness of other antibacterial agents.

Antibacterial Activity

Research indicates that this compound exhibits moderate to significant antibacterial effects against various strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Escherichia coli | 16 µg/mL |

These results suggest that the compound has promising potential as an antibacterial agent .

Antifungal Activity

The compound also shows antifungal properties against strains such as:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Candida glabrata | 16 µg/mL |

These findings highlight its potential utility in treating fungal infections .

Anti-inflammatory and Antitumor Activity

In addition to antimicrobial properties, this compound has demonstrated anti-inflammatory effects by inhibiting the production of prostaglandin E2 (PGE2) in various cellular models. For example:

- Compounds derived from this class have shown a reduction in PGE2 levels by up to 98% in certain assays .

- The anti-tumor activity has been evaluated in xenograft mouse models, showing promising results against human adenocarcinoma cells .

Case Studies and Research Findings

Several studies have explored the biological activity of Ethyl 2-aminothiazole derivatives:

- Study on Antibacterial Properties : A study demonstrated that derivatives exhibited varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. The most potent derivatives had MIC values lower than 16 µg/mL against resistant strains .

- Anti-inflammatory Effects : In vitro assays showed that specific analogs significantly reduced inflammatory markers in human cell lines, suggesting potential applications in treating inflammatory diseases .

- Antitumor Activity : Research involving xenograft models indicated that certain derivatives not only inhibited tumor growth but also had a favorable safety profile compared to conventional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-aminothiazole-4-carboxylate hydrobromide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is synthesized via condensation of ethyl bromopyruvate with thiourea in ethanol under reflux, yielding off-white precipitates. Purity is confirmed via recrystallization (ethanol/water) and thin-layer chromatography (TLC; ethyl acetate:petroleum ether 3:1). For hydrobromide salt formation, post-synthetic treatment with hydrobromic acid is required. Optimizing stoichiometry, reflux duration (4–6 hours), and solvent polarity improves yields (typically 70–80%) .

- Key Parameters :

- Reactants: Ethyl bromopyruvate (1.1 eq), thiourea (1.0 eq).

- Solvent: Absolute ethanol.

- Reaction time: 4 hours.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use spectroscopic techniques:

- NMR : H and C NMR confirm substitution patterns (e.g., thiazole ring protons at δ 6.8–7.2 ppm, ester carbonyl at ~170 ppm) .

- HRMS : Molecular ion peaks ([M+H]) validate molecular weight (e.g., 174.22 g/mol for the free base; 255.13 g/mol for hydrobromide) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-S bond: ~1.74 Å) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodology : The thiazole core serves as a scaffold for bioactive derivatives:

- Schiff bases : React with aldehydes/ketones to form antimicrobial agents (e.g., MIC values ≤ 8 µg/mL against E. coli) .

- SIRT1 inhibitors : Synthesize imidazo[1,2-b]thiazoles via cyclization with bromoacetophenones, achieving 79% yield .

- Anti-tubercular agents : Modify the C-4 position to introduce ketones or carboxamides, enhancing target binding .

Advanced Research Questions

Q. How can computational methods like DFT reconcile discrepancies between experimental and theoretical data for this compound?

- Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic properties (HOMO-LUMO gaps, dipole moments) and validates experimental geometries. Exact-exchange terms improve thermochemical accuracy (average deviation: ±2.4 kcal/mol for atomization energies). Compare computed IR spectra with experimental FT-IR to identify vibrational mode mismatches .

Q. What strategies resolve crystallographic challenges (e.g., twinning, weak diffraction) during structural analysis?

- Methodology : Use SHELXL for high-resolution refinement. For twinned

- Apply the HKLF5 format to model twin domains.

- Use the BASF parameter to scale twin fractions.

- For weak data, increase exposure time or employ synchrotron radiation. Validate with R < 0.05 and wR < 15% .

Q. How can researchers optimize the synthesis of hydrobromide salts compared to other counterions (e.g., hydrochloride)?

- Methodology : Hydrobromide salts often exhibit superior solubility in polar aprotic solvents (e.g., DMSO) versus hydrochlorides. Key steps:

- Acidify the free base with 48% HBr in ethanol.

- Monitor pH (target: 2–3) to prevent over-protonation.

- Recrystallize from ethanol/diethyl ether to enhance stability (melting point: 206–208°C for derivatives) .

Q. What advanced derivatization methods enhance the compound’s bioactivity?

- Methodology :

- Weinreb amidation : Convert the ester to a ketone using methyl magnesium bromide (49% yield) .

- Suzuki coupling : Introduce aryl groups at C-5 using Pd catalysts (e.g., Pd(PPh)), improving pharmacokinetic properties .

- Click chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition for targeted drug delivery .

Q. How do researchers address contradictions in biological assay data (e.g., varying IC values across studies)?

- Methodology :

Eigenschaften

IUPAC Name |

ethyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.BrH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLKNNNNKWTAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.